4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole
Description
4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a 4-bromophenylsulfanyl group and a methyl group. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including antimicrobial, antiviral, and anticancer agents .
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS2/c1-8-13-10(6-14-8)7-15-11-4-2-9(12)3-5-11/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPNZENCLTXLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323013 | |
| Record name | 4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648938 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338414-94-1 | |
| Record name | 4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Bromophenylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-bromophenylsulfanyl group is introduced to the thiazole ring.
Methylation: The final step involves the methylation of the thiazole ring to introduce the methyl group at the 2-position.
Chemical Reactions Analysis
4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown high efficacy against human breast carcinoma (MCF-7) and lung carcinoma (A549) with IC50 values in the low micromolar range . The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole structure can enhance biological activity .
Mechanism of Action
The mechanism through which thiazole derivatives exert their anticancer effects often involves the inhibition of key proteins involved in cell proliferation and survival. For example, some compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division . Furthermore, docking studies have revealed potential interactions with specific amino acid residues in target proteins, enhancing our understanding of their mode of action .
Materials Science Applications
Synthesis of Novel Materials
The unique properties of this compound allow it to be utilized in synthesizing novel materials with enhanced functionalities. Its incorporation into polymer matrices can yield materials with improved thermal stability and mechanical properties. Research has shown that thiazole-containing polymers exhibit better resistance to thermal degradation compared to their non-thiazole counterparts .
Photophysical Properties
Thiazole derivatives are also explored for their photophysical properties, making them suitable for applications in organic electronics and optoelectronic devices. The ability to tune their electronic properties through structural modifications allows for the development of materials for light-emitting diodes (LEDs) and solar cells .
Agricultural Chemistry Applications
Pesticidal Activity
Compounds like this compound have been investigated for their pesticidal properties. Thiazoles have shown promise as fungicides and herbicides due to their ability to disrupt biochemical pathways in target organisms. Studies indicate that certain thiazole derivatives can inhibit fungal growth effectively, providing a potential avenue for agricultural applications .
Development of Agrochemicals
The synthesis of new agrochemicals based on thiazole structures is an area of active research. By modifying the thiazole core, researchers aim to create compounds with selective toxicity towards pests while minimizing harm to beneficial organisms . This approach aligns with sustainable agriculture practices by reducing the reliance on broad-spectrum pesticides.
Mechanism of Action
The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with various biochemical pathways, leading to the activation or inhibition of specific enzymes and receptors .
Comparison with Similar Compounds
Similar compounds to 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug containing a thiazole ring.
This compound is unique due to the presence of the 4-bromophenylsulfanyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Biological Activity
4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This compound features a thiazole ring substituted with a 4-bromophenylsulfanyl group and a methyl group, contributing to its unique chemical properties. Thiazoles are known for their roles in various pharmacological applications, including antimicrobial, antiviral, and anticancer activities.
- IUPAC Name : 4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole
- Molecular Formula : C11H10BrNS2
- Molecular Weight : 300.2 g/mol
- CAS Number : 338414-94-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole ring can modulate biochemical pathways by activating or inhibiting specific enzymes, which plays a crucial role in its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles demonstrate moderate to excellent activity against various bacterial strains. The compound has been evaluated for its antimicrobial efficacy, revealing promising results.
| Study | Bacterial Strains Tested | Activity Level |
|---|---|---|
| E. coli, S. aureus | Moderate to Good | |
| Pseudomonas aeruginosa | Effective |
Antiviral Activity
Thiazoles are also noted for their antiviral potential. The presence of the bromophenylsulfanyl group may enhance the compound's ability to inhibit viral replication through interference with viral enzymes or receptors.
Anticancer Properties
The compound's structure suggests potential anticancer activity, as many thiazole derivatives have been associated with the inhibition of cancer cell proliferation. Further studies are required to elucidate specific mechanisms and efficacy against various cancer cell lines.
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study synthesized several thiazole derivatives and tested their antimicrobial properties against common pathogens. The results demonstrated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria . -
Structure-Activity Relationship (SAR) :
Investigations into the SAR of thiazole derivatives highlighted that modifications on the thiazole ring significantly impact biological activity. The introduction of various substituents has been shown to enhance antimicrobial potency . -
Mechanistic Studies :
Research has indicated that thiazoles can interact with cellular targets involved in metabolic pathways, leading to apoptosis in cancer cells. This suggests that this compound may have similar effects warranting further exploration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling reactions between 4-bromothiophenol derivatives and methyl-substituted thiazole precursors. To optimize yields, reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) and stoichiometric control of reactants are critical . Purification via column chromatography or recrystallization using solvents like ethanol/water mixtures enhances purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the thiazole ring, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Single-crystal X-ray diffraction (SCXRD) is definitive for structural elucidation, as demonstrated in analogous bromophenyl-thiazole derivatives (e.g., R-factor < 0.05 for precision) .
Q. How can researchers screen this compound for biological activity in vitro?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (MTT assay on cancer cell lines). For example, structurally similar bromophenyl-thiazoles exhibit activity against kinases via competitive binding . Dose-response curves (IC₅₀ values) and controls (e.g., staurosporine for cytotoxicity) are essential for validation.
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Employ hybrid approaches combining molecular docking (AutoDock Vina) with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate binding affinities. For instance, discrepancies in binding energies may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .
Q. How can researchers investigate the compound’s mechanism of action when biochemical pathways are unclear?
- Methodological Answer : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment. Pathway enrichment analysis (KEGG, GO) can pinpoint affected mechanisms. For bromophenyl-thiazoles, reported interactions with apoptosis regulators (e.g., Bcl-2 family) suggest mitochondrial pathway involvement .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogens, methyl groups) on the phenyl or thiazole rings. Test bioactivity in parallel with computational electrostatic potential (ESP) maps to correlate electronic effects with potency. For example, 4-fluorophenyl analogs show enhanced kinase inhibition compared to chloro derivatives .
Q. How can degradation pathways and stability be analyzed under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC-MS to identify degradation products. pH-dependent hydrolysis (simulated gastric fluid) may cleave the sulfanyl-methyl bond, requiring buffered formulations for in vivo studies .
Q. What role do computational tools play in optimizing this compound’s pharmacokinetic properties?
- Methodological Answer : Predict logP (lipophilicity) and CYP450 metabolism using QSAR models (e.g., SwissADME). Molecular dynamics (MD) simulations assess blood-brain barrier permeability. For bromophenyl-thiazoles, moderate logP (~3.5) suggests oral bioavailability but may require prodrug strategies for solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
